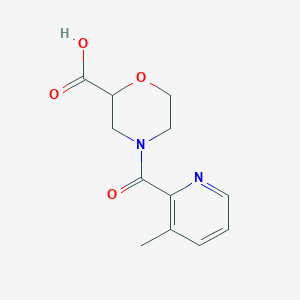
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid, also known as MPCCA, is a chemical compound that belongs to the family of heterocyclic compounds. MPCCA is a synthetic molecule that has been widely used in scientific research for its unique properties.
Mecanismo De Acción
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. The exact mechanism of action of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid is still being studied, but it is believed to involve the formation of a covalent bond between 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid and the enzyme.
Biochemical and Physiological Effects:
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid inhibits the activity of several enzymes, including serine proteases and metalloproteases. In addition, 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid in lab experiments is its specificity for certain enzymes. This specificity allows researchers to study the effects of inhibiting specific enzymes without affecting other enzymes. However, one limitation of using 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid is its potential toxicity. 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been found to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid. One area of research is the development of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid-based drugs for the treatment of diseases. Another area of research is the identification of new targets for 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid. In addition, the use of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid in combination with other compounds is an area of interest for future research.
Conclusion:
In conclusion, 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid is a synthetic molecule that has been widely used in scientific research for its unique properties. 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been found to inhibit the activity of certain enzymes, making it a potential target for drug development. In addition, 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been used to study protein-protein interactions and to identify new drug targets. While there are advantages and limitations to using 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid in lab experiments, there are several future directions for research involving 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid.
Métodos De Síntesis
The synthesis of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid involves the reaction between 3-methylpyridine-2-carbonyl chloride and morpholine-2-carboxylic acid in the presence of a base. This reaction results in the formation of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been found to inhibit the activity of certain enzymes, making it a potential target for drug development. In addition, 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been used to study protein-protein interactions and to identify new drug targets.
Propiedades
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-3-2-4-13-10(8)11(15)14-5-6-18-9(7-14)12(16)17/h2-4,9H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZBFWSZQPSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
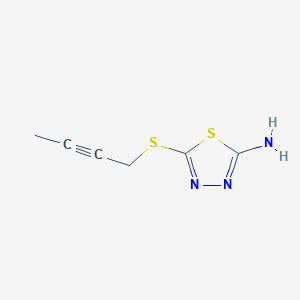

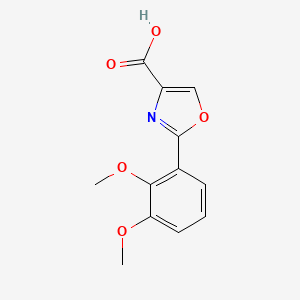
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
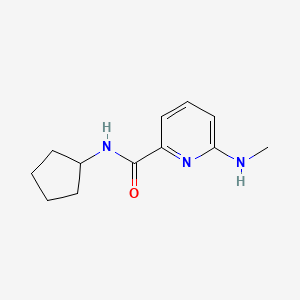
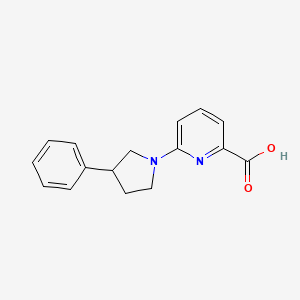

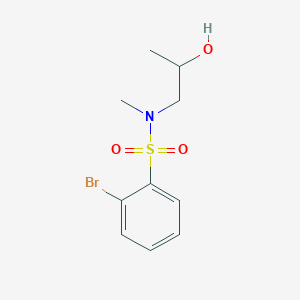

![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)